molecular formula C13H10O3 B14865159 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one

Cat. No.: B14865159
M. Wt: 214.22 g/mol
InChI Key: LULINCQYMZAICU-UHFFFAOYSA-N
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Description

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one typically involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. One common method involves the use of α-diazocarbonyl compounds and aldehydes or ketones in the presence of a rhodium catalyst to form carbonyl ylides, which then undergo cycloaddition reactions to yield the desired dioxepin structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthalene compounds.

Scientific Research Applications

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one is unique due to its dioxepin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

benzo[h][1,5]benzodioxepin-3-one

InChI

InChI=1S/C13H10O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6H,7-8H2

InChI Key

LULINCQYMZAICU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

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